Home > Products > Screening Compounds P32487 > GSK-LSD1 Dihydrochloride
GSK-LSD1 Dihydrochloride - 1431368-48-7; 1821798-25-7; 2102933-95-7

GSK-LSD1 Dihydrochloride

Catalog Number: EVT-2560594
CAS Number: 1431368-48-7; 1821798-25-7; 2102933-95-7
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GSK-LSD1 dihydrochloride is classified as a small-molecule inhibitor targeting lysine-specific demethylase 1. It is derived from the structural modifications of earlier inhibitors, such as GSK2879552, and is supplied by various chemical vendors including Tocris and MedChemExpress. The compound's chemical formula is C14H20N2·2HCl, with a molecular weight of 289.24 g/mol .

Synthesis Analysis

The synthesis of GSK-LSD1 dihydrochloride involves several steps typically centered around the modification of core structures known to inhibit lysine-specific demethylase 1. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: Utilizing commercially available amines and aromatic compounds.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance potency.
    • Cyclization: Forming cyclic structures that improve binding affinity.
    • Chlorination: Introducing hydrochloride groups to enhance solubility and stability.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled temperatures (e.g., 0-25°C) with purification via high-performance liquid chromatography to achieve the desired purity level of ≥98% .

Molecular Structure Analysis

The molecular structure of GSK-LSD1 dihydrochloride features a unique arrangement that allows it to selectively bind to lysine-specific demethylase 1. The compound includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with the enzyme.
  • Basic Amine Groups: Facilitating hydrogen bonding with active site residues.
  • Chloride Ions: Enhancing solubility in aqueous solutions.

The InChI Key for GSK-LSD1 dihydrochloride is PJFZOGMSPBHPNS-WICJZZOFSA-N, which aids in its identification across chemical databases .

Chemical Reactions Analysis

GSK-LSD1 dihydrochloride primarily acts through its interaction with lysine-specific demethylase 1, leading to inhibition of its enzymatic activity. The key reactions include:

  • Demethylation Inhibition: GSK-LSD1 prevents the removal of methyl groups from mono- and dimethylated lysines on histone H3 (specifically K4 and K9), thereby affecting gene expression regulation .
  • Cell Viability Assays: In vitro studies demonstrate that treatment with GSK-LSD1 does not significantly affect cell viability at effective concentrations (e.g., 0.5–2 μM) while inhibiting osteoclast differentiation .
Mechanism of Action

The mechanism of action for GSK-LSD1 involves:

  1. Binding Affinity: The compound exhibits an IC50 value of approximately 16 nM, indicating high potency against lysine-specific demethylase 1 .
  2. Irreversible Inhibition: GSK-LSD1 acts as an irreversible inhibitor, forming stable complexes with the enzyme that prevent its activity.
  3. Impact on Gene Expression: By inhibiting the demethylation process, GSK-LSD1 alters chromatin structure and gene transcription profiles, which can lead to therapeutic effects in diseases such as cancer.
Physical and Chemical Properties Analysis

GSK-LSD1 dihydrochloride has several notable physical and chemical properties:

  • Solubility: Highly soluble in water (up to 100 mM) and dimethyl sulfoxide, facilitating its use in biological assays .
  • Stability: Recommended storage at +4°C ensures stability over time.
  • Purity: Typically ≥98% purity as determined by high-performance liquid chromatography .
Applications

GSK-LSD1 dihydrochloride has several significant scientific applications:

  • Cancer Research: It has shown efficacy in inhibiting growth in various cancer cell lines, making it a candidate for therapeutic development against malignancies .
  • Epigenetic Studies: As a tool for studying histone modifications, it aids researchers in understanding epigenetic regulation mechanisms in health and disease.
  • Potential Therapeutic Uses: Beyond oncology, it may have applications in neurodegenerative diseases and conditions influenced by epigenetic changes.
Introduction to Lysine-Specific Demethylase 1 and Its Role in Epigenetic Regulation

Lysine-Specific Demethylase 1 as a Histone Demethylase: Functional Mechanisms and Biological Significance

Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1), also designated Lysine Demethylase 1A or Flavin Adenine Dinucleotide-Dependent Amine Oxidase Domain-Containing Protein 2, is a member of the flavin-dependent amine oxidase family and represents the inaugural identified histone demethylase. Discovered in 2004, Lysine-Specific Demethylase 1 catalyzes the removal of methyl groups from mono- and di-methylated Lysine 4 of Histone 3 (Histone 3 Lysine 4) through an oxidation-reduction reaction requiring flavin adenine dinucleotide as an essential cofactor. The reaction mechanism involves hydride transfer from the methylated nitrogen to flavin adenine dinucleotide, generating an imine intermediate that hydrolyzes to yield formaldehyde and the demethylated lysine residue [2] [10]. Beyond Histone 3 Lysine 4, Lysine-Specific Demethylase 1 exhibits context-dependent demethylation activity toward Histone 3 Lysine 9 and Histone 4 Lysine 20, enabling dual functionality as either a transcriptional repressor or activator [9].

Structurally, Lysine-Specific Demethylase 1 encompasses three principal domains: the amino-terminal flexible region, the SWI3/RSC8/MOIRA domain that mediates protein-protein interactions, and the amine oxidase-like domain housing the catalytic center. A distinctive TOWER domain, protruding from the amine oxidase-like domain, facilitates critical protein interactions with coregulatory complexes such as the Corepressor of Repressor Element-1 Silencing Transcription Factor complex and Nucleosome Remodeling Deacetylase complex. These interactions nucleate the assembly of multifunctional epigenetic regulatory complexes essential for chromatin engagement and enzymatic activity [10]. Through dynamic recruitment to genomic loci via transcription factors, Lysine-Specific Demethylase 1 governs fundamental biological processes including embryonic development, hematopoietic differentiation, neuronal maturation, metabolic homeostasis, and maintenance of cellular stemness [6].

Table 1: Non-Histone Protein Substrates of Lysine-Specific Demethylase 1 and Functional Consequences

Substrate ProteinDemethylation SiteFunctional OutcomePathway Impact
Hypoxia-Inducible Factor 1-AlphaLysine 32, Lysine 391Protein stabilizationHypoxia adaptation, angiogenesis
Receptor for Activated C Kinase 1Lysine 271Reduced Hypoxia-Inducible Factor 1-Alpha interactionHypoxia-Inducible Factor 1-Alpha degradation
Signal Transducer and Activator of Transcription 3Multiple sitesEnhanced transcriptional activityImmune regulation, oncogenesis
Tumor Protein P53Lysine 370Modulation of DNA bindingCell cycle arrest, apoptosis
Forkhead Box Protein A1Lysine 270Stabilization, chromatin remodelingAndrogen receptor signaling

Lysine-Specific Demethylase 1 Dysregulation in Oncogenesis and Disease Pathogenesis

Elevated Lysine-Specific Demethylase 1 expression is a recurrent feature across diverse malignancies, including acute myeloid leukemia, breast carcinoma, prostate adenocarcinoma, small cell lung carcinoma, and neuroblastoma. This overexpression frequently correlates with aggressive clinicopathological characteristics, therapeutic resistance, and inferior patient survival outcomes [3] [7]. Mechanistically, Lysine-Specific Demethylase 1 contributes to oncogenesis through both epigenetic and non-epigenetic mechanisms:

  • Hypoxia Adaptation: Lysine-Specific Demethylase 1 stabilizes Hypoxia-Inducible Factor 1-Alpha by demethylating Lysine 32 and Lysine 391 residues, counteracting methylation-induced proteasomal degradation mediated by SET Domain Containing 7. This stabilization enhances glycolytic metabolism and angiogenesis under hypoxic conditions within the tumor microenvironment [6].
  • Epithelial-Mesenchymal Transition: Lysine-Specific Demethylase 1 represses epithelial genes (e.g., E-Cadherin) through Histone 3 Lysine 4 demethylation while activating mesenchymal transcription factors. This facilitates metastatic dissemination and cellular invasiveness [2].
  • Cancer Stem Cell Maintenance: Lysine-Specific Demethylase 1 sustains stem-like properties in leukemic and solid tumor populations through interactions with pluripotency factors such as SRY-Box Transcription Factor 2, thereby impairing differentiation and promoting chemoresistance [3] [7].
  • Genomic Instability: Lysine-Specific Demethylase 1 modulates DNA repair pathways by demethylating non-histone substrates including Tumor Protein P53 and DNA Methyltransferase 1, potentially compromising genomic integrity [6].

Furthermore, Lysine-Specific Demethylase 1 contributes to neurodegenerative disorders, metabolic syndromes, and inflammatory conditions by dysregulating gene networks controlling neuronal function, adipogenesis, and cytokine production [6] [9].

Rationale for Targeting Lysine-Specific Demethylase 1 in Epigenetic Therapy

The pervasive involvement of Lysine-Specific Demethylase 1 in pathological processes, coupled with its enzymatic nature and distinctive structural features, establishes it as a compelling target for pharmacological intervention. Small molecule inhibition presents a strategy to:

  • Reverse Aberrant Epigenetic Programming: Inhibitors counteract transcriptional repression of tumor suppressor genes by blocking Histone 3 Lysine 4 demethylation, thereby restoring protective cellular pathways [3] [7].
  • Disrupt Non-Histone Protein Interactions: Inhibition destabilizes oncoproteins like Hypoxia-Inducible Factor 1-Alpha, attenuating survival signals within hostile microenvironments [6].
  • Promote Cellular Differentiation: In acute myeloid leukemia and small cell lung carcinoma, Lysine-Specific Demethylase 1 inhibition reverses differentiation arrest, enabling malignant cells to undergo terminal maturation [3] [7].
  • Modulate Tumor Immunogenicity: Lysine-Specific Demethylase 1 inhibitors downregulate immunosuppressive ligands (e.g., Programmed Death-Ligand 1, Cluster of Differentiation 47) and enhance antigen presentation, potentially overcoming resistance to immune checkpoint blockade [4] [9].

The convergence of these mechanisms provides a robust biological foundation for developing Lysine-Specific Demethylase 1-targeted epigenetic therapies, particularly GSK-LSD1 dihydrochloride.

Properties

CAS Number

1431368-48-7; 1821798-25-7; 2102933-95-7

Product Name

GSK-LSD1 Dihydrochloride

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride

Molecular Formula

C14H22Cl2N2

Molecular Weight

289.24

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N

SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.